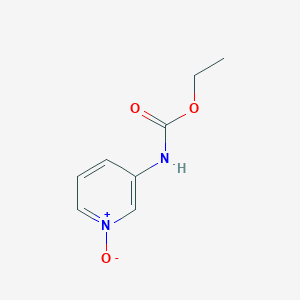
Magnesium;2-methanidylnaphthalene;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;2-methanidylnaphthalene;bromide is a chemical compound with the molecular formula C₁₁H₉BrMg and a molecular weight of 245.40 g/mol . It is commonly used in research and industrial applications due to its reactivity and versatility in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;2-methanidylnaphthalene;bromide is typically prepared by the reaction of 2-bromomethylnaphthalene with magnesium in the presence of a solvent such as diethyl ether . The reaction is carried out under an inert atmosphere to prevent the oxidation of the magnesium. The general reaction is as follows:
C10H7CH2Br+Mg→C10H7CH2MgBr
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;2-methanidylnaphthalene;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Major Products Formed
The major products formed from reactions with this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used.
Aplicaciones Científicas De Investigación
Magnesium;2-methanidylnaphthalene;bromide is widely used in scientific research for various applications, including:
Organic Synthesis: It is used as a Grignard reagent in the synthesis of complex organic molecules.
Pharmaceutical Research: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of Magnesium;2-methanidylnaphthalene;bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. The compound can attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium Bromide: Similar in reactivity but with a phenyl group instead of a naphthalenyl group.
Methylmagnesium Bromide: Contains a methyl group and is less sterically hindered compared to (2-Naphthalenylmethyl)magnesium bromide.
Uniqueness
Magnesium;2-methanidylnaphthalene;bromide is unique due to its naphthalenyl group, which provides additional aromatic stability and reactivity compared to simpler Grignard reagents.
Propiedades
IUPAC Name |
magnesium;2-methanidylnaphthalene;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9.BrH.Mg/c1-9-6-7-10-4-2-3-5-11(10)8-9;;/h2-8H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAIRYUHQJZSFA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC2=CC=CC=C2C=C1.[Mg+2].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrMg |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567722 |
Source


|
| Record name | Magnesium bromide (naphthalen-2-yl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127543-80-0 |
Source


|
| Record name | Magnesium bromide (naphthalen-2-yl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)



![2-(3-Chloropropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B239854.png)

